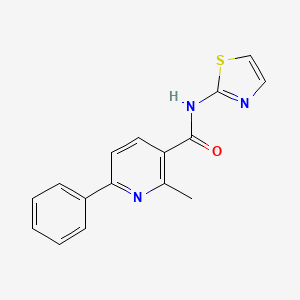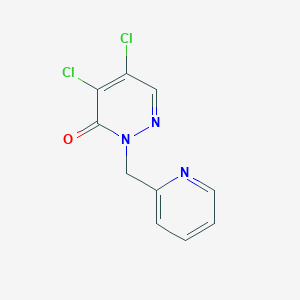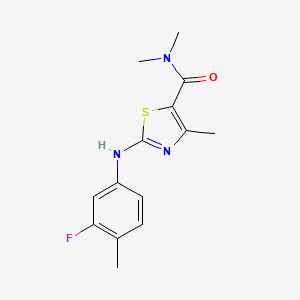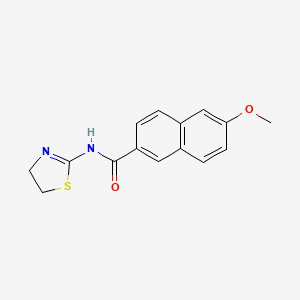
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as PTC-209, and it has been found to exhibit anti-tumor properties. In
Mécanisme D'action
The mechanism of action of 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves the inhibition of BMI-1 activity. BMI-1 is a protein that plays a crucial role in cancer stem cells' self-renewal and tumor growth. Inhibition of BMI-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been found to exhibit anti-tumor properties in various cancer cell lines. The compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for cancer therapy. However, further studies are required to determine the compound's toxicity and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a promising candidate for cancer therapy due to its ability to sensitize cancer cells to chemotherapy and radiation therapy. The compound's synthesis method has been optimized to yield high purity and yield of the compound. However, further studies are required to determine the compound's toxicity and potential side effects.
Orientations Futures
There are several future directions for 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide research. One area of research is to determine the compound's toxicity and potential side effects in animal models. Another area of research is to optimize the compound's formulation for clinical use. Additionally, further studies are required to determine the compound's efficacy in various cancer types and to determine its potential for combination therapy with other anti-cancer agents. Finally, there is a need for further studies to determine the compound's mechanism of action and to identify potential biomarkers for patient selection for treatment with 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide.
Conclusion:
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide is a promising candidate for cancer therapy due to its ability to sensitize cancer cells to chemotherapy and radiation therapy. The compound's synthesis method has been optimized to yield high purity and yield of the compound. However, further studies are required to determine the compound's toxicity and potential side effects. There are several future directions for 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide research, including determining the compound's efficacy in various cancer types, optimizing its formulation for clinical use, and identifying potential biomarkers for patient selection for treatment with the compound.
Méthodes De Synthèse
The synthesis of 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide involves the reaction of 2-amino-6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminothiazole and phenylboronic acid in the presence of a palladium catalyst to yield the desired compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been found to inhibit the activity of BMI-1, a protein that plays a crucial role in cancer stem cells' self-renewal and tumor growth. Inhibition of BMI-1 activity has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making 2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-methyl-6-phenyl-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-13(15(20)19-16-17-9-10-21-16)7-8-14(18-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCATVKWPWDEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)


![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)

![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![N-[2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-yl]-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide](/img/structure/B7454767.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)

![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
